

Technical Guide: Spectroscopic Data Analysis of (Z)-Pyriminobac-methyl[1]

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Compound of Interest

Compound Name: Pyriminobac-methyl, (Z)-

CAS No.: 147411-70-9

Cat. No.: B126624

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Executive Summary

Pyriminobac-methyl (PM) is a pyrimidinyl carboxy herbicide acting as an acetolactate synthase (ALS) inhibitor.[1] While the (E)-isomer (KIH-6127) represents the biologically active commercial form, the (Z)-isomer is a critical impurity and degradation product, often formed via photochemical isomerization during environmental exposure or synthesis.[1]

Differentiation between the (E) and (Z) diastereomers is non-trivial due to their identical molecular weight and similar polarity.[1] This guide provides a definitive technical workflow for the structural confirmation of (Z)-Pyriminobac-methyl, emphasizing Nuclear Magnetic Resonance (NMR) as the primary tool for stereochemical assignment, supported by Mass Spectrometry (MS) and Infrared Spectroscopy (IR).

Structural Context & Isomerism[1][2]

The stereochemistry of Pyriminobac-methyl hinges on the C=N double bond of the oxime ether moiety.

- Chemical Formula:

[1][2][3]

- Molecular Weight: 361.35 g/mol [1][2]

- IUPAC Name: Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate[1][2]

The E/Z Definition (Cahn-Ingold-Prelog Rules)

The configuration is determined by the priority of substituents attached to the imine carbon and nitrogen:

- Carbon side: Phenyl ring (Priority 1) vs. Methyl group (Priority 2).[1]
- Nitrogen side: Methoxy group (Priority 1) vs. Lone Pair (Priority 2).[1]

Isomer	Configuration	Geometry	Steric Consequence
(E)-Isomer	Entgegen (Opposite)	Phenyl and O-Methoxy are trans	Thermodynamically stable; Active herbicide.[1]
(Z)-Isomer	Zusammen (Together)	Phenyl and O-Methoxy are cis	Sterically crowded; Photo-isomerization product.[1]

Experimental Protocol: Generation of (Z)-Reference Standard

Since (Z)-Pyriminobac-methyl is often not commercially available as a pure standard, it must be generated in situ for comparative analysis.[1]

Methodology: Photochemical Isomerization

- Preparation: Dissolve 10 mg of (E)-Pyriminobac-methyl standard in 10 mL of Acetonitrile (HPLC grade).
- Irradiation: Expose the solution to UV light (254 nm or 365 nm) in a quartz cuvette for 30–60 minutes.

- Monitoring: Analyze aliquots via HPLC-UV (C18 column, MeOH/H₂O gradient). The (Z)-isomer typically elutes after the (E)-isomer on reverse-phase columns due to differences in dipole moment and hydrodynamic volume, though this can vary by stationary phase.[1]
- Isolation: For full characterization, fractionate the new peak using semi-preparative HPLC.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only standalone technique capable of assigning the absolute stereochemistry (E vs. Z) without X-ray crystallography.

1.

H NMR Diagnostic Signals

The chemical environment of the oxime methyl (

) and the oxime O-methyl (

) changes significantly between isomers due to the anisotropic effect of the aromatic ring and the lone pair of the nitrogen.

Moiety	(E)-Isomer Shift (, ppm)	(Z)-Isomer Shift (, ppm)	Mechanistic Explanation
Oxime Methyl ()	~2.10 - 2.20	~2.00 - 2.10	In (Z), the methyl is trans to the aromatic ring, often experiencing different shielding than in (E). [1]
Oxime O-Methyl ()	~3.90 - 4.00	~3.80 - 4.10	The O-methyl group in the (Z)-isomer is sterically crowded by the phenyl ring, causing a diagnostic shift (typically downfield due to deshielding).[1]
Aromatic Protons	Standard multiplets	Shifted multiplets	Protons ortho to the oxime group experience different ring currents in the Z-conformation.[1]

Note: Exact shifts depend on solvent (CDCl₃ vs DMSO-d₆). The difference (

) between the two isomers in a mixture is the critical observable.

2. Definitive Proof: NOE (Nuclear Overhauser Effect)

To confirm the (Z)-structure, run a 1D-NOESY or 2D-NOESY experiment.[1]

- Target: Irradiate the Oxime O-Methyl frequency.
- (Z)-Isomer Result: You will observe a strong NOE enhancement of the Phenyl protons (specifically the proton ortho to the oxime). This confirms they are close in space (cis).[1]
- (E)-Isomer Result: You will observe NOE enhancement of the Oxime Methyl (

) group.[1] This confirms the O-Me and C-Me are cis to each other (and thus the Phenyl and O-Me are trans).[1]

B. Mass Spectrometry (MS)

MS is used for molecular weight confirmation and impurity profiling but is less specific for isomer differentiation than NMR.[1]

- Ionization: ESI+ (Electrospray Ionization, Positive mode).[4]
- Molecular Ion:

Da.[1]
- Fragmentation Pattern (MS/MS):
 - m/z 362

330: Loss of methanol (, 32 Da) or methoxy radical (, 31 Da).
 - m/z 362

155: Cleavage yielding the dimethoxypyrimidine cation (diagnostic for the pyrimidine ether class).
 - Isomer Differentiation: The (Z)-isomer often shows a higher abundance of fragments related to the "ortho effect" (interaction between the oxime oxygen and the ester group) compared to the (E)-isomer, but this is instrument-dependent.

C. Infrared Spectroscopy (IR)

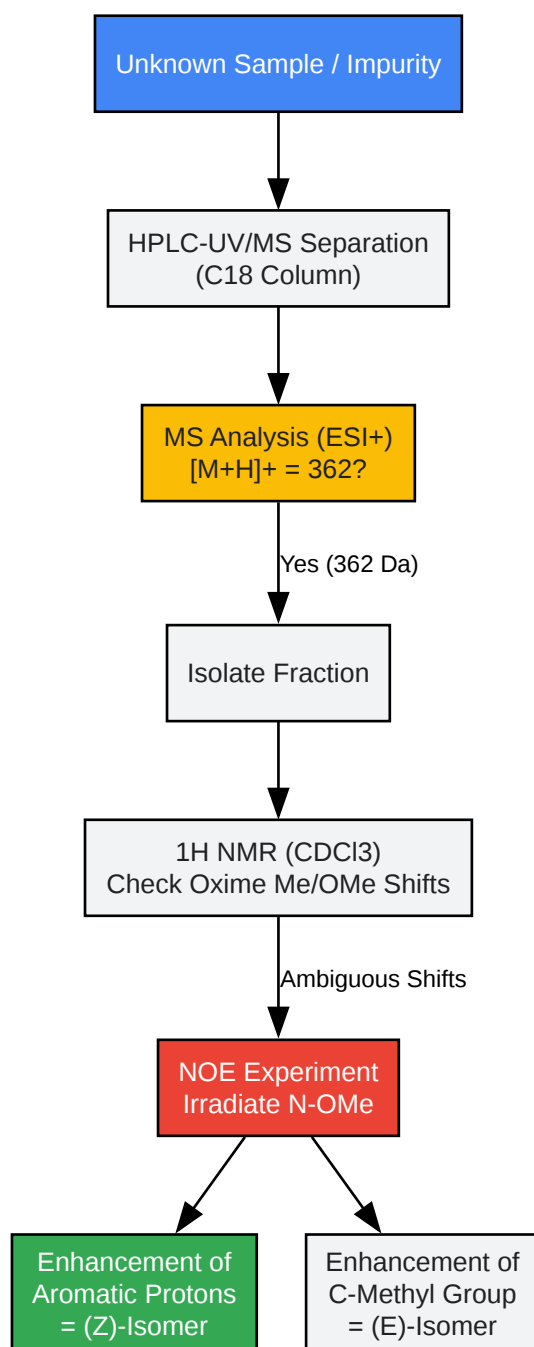
IR provides fingerprint verification.[1] The key diagnostic band is the C=N stretch.

- C=N Stretch: Weak to medium band around 1600–1640 cm^{-1} .[1]

- The (Z)-isomer typically exhibits this band at a slightly lower frequency than the (E)-isomer due to steric strain affecting the bond order or conjugation.[1]
- Ester C=O: Strong band at 1720–1740 cm^{-1} . [1]
- Ether C-O: Strong bands in the 1000–1300 cm^{-1} region. [1]

Integrated Analytical Workflow

The following diagram outlines the logical decision tree for confirming the identity of (Z)-Pyriminobac-methyl.



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Caption: Logical workflow for the isolation and stereochemical confirmation of Pyriminobacmethyl isomers.

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